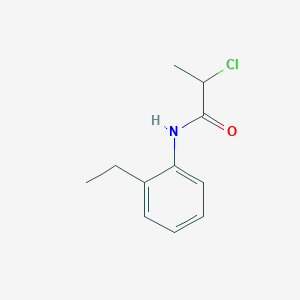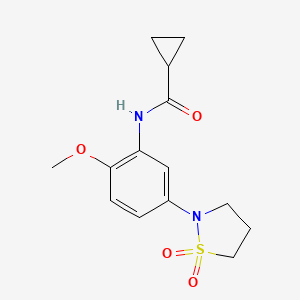![molecular formula C17H22N4O3S B3007152 N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 899974-47-1](/img/structure/B3007152.png)
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
A study on derivatives of 1,3,4-thiadiazole, a core similar in structural complexity to N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide, highlighted their potential in pharmacological applications. These derivatives exhibited significant DNA protective abilities and strong antimicrobial activity against certain strains of bacteria, indicating their usefulness in developing new therapies for cancer and bacterial infections (Gür et al., 2020).
Synthesis and Biological Activities
Research on synthesizing linezolid-like molecules, which share a similar complexity in their structural framework with this compound, demonstrated good antitubercular activities. These findings suggest the potential of such compounds in antimicrobial and possibly antitubercular drug development (Başoğlu et al., 2012).
Antioxidant and α-Glucosidase Inhibitory Activities
Another study explored the antioxidant and α-glucosidase inhibitory activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, highlighting their potential in managing diabetes and oxidative stress-related conditions (Menteşe et al., 2015).
Anticancer and Antimicrobial Screening
The synthesis and evaluation of 1,2,5-thiadiazole derivatives for antibacterial inhibition and DNA cleavage potential further underline the versatility of compounds with similar structural features to this compound in medicinal chemistry, offering insights into their mechanism of action against bacteria and potential in cancer research (Mali et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide are currently unknown. The compound belongs to the thiazole class of molecules, which have been found to exhibit diverse biological activities . Thiazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels, depending on their specific structural features .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or modulating ion channel function . The specific interactions depend on the structural features of the thiazole molecule and the nature of its target .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and neurotransmission . The specific pathways affected by this compound would depend on its targets and mode of action .
Pharmacokinetics
Thiazole derivatives generally exhibit good absorption, distribution, metabolism, and excretion (ADME) properties . They are often metabolized by the liver and excreted in the urine . The bioavailability of this compound would depend on factors such as its solubility, stability, and permeability .
Result of Action
Thiazole derivatives can exert a variety of effects at the molecular and cellular level, such as modulating gene expression, altering cell signaling pathways, and inducing or inhibiting cell death . The specific effects of this compound would depend on its targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . For example, the solubility and stability of thiazole derivatives can be affected by the pH of the environment .
Orientations Futures
Propriétés
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-12-4-2-5-13-14(12)19-17(25-13)20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h2,4-5H,3,6-11H2,1H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJFMAKUMRHKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)


![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3007078.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B3007081.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3007082.png)
![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)
![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)


